molecular formula C12H20ClNO B3086042 [(2-Methoxyphenyl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1158465-81-6

[(2-Methoxyphenyl)methyl](2-methylpropyl)amine hydrochloride

Cat. No. B3086042
M. Wt: 229.74 g/mol
InChI Key: YRQCXECABNWGAE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “(2-Methoxyphenyl)methylamine hydrochloride” is 229.75 . Unfortunately, the specific molecular structure is not provided in the sources I found.

Scientific Research Applications

  • Chemical Modifications and Drug Design : Compounds with specific functional groups such as amines, methoxy groups, and hydrochloride salts are frequently explored in medicinal chemistry for their pharmacological properties. Research into similar compounds has demonstrated a wide range of biological activities, including neuroprotective, immunomodulatory, and anticancer effects (Zhang et al., 2015). This suggests that (2-Methoxyphenyl)methylamine hydrochloride might also be of interest in the design and synthesis of new therapeutic agents, given its structural features that are common in bioactive molecules.

  • Environmental and Toxicological Studies : Similar compounds have been studied for their environmental presence, degradation, and potential toxicological impacts. For instance, research on the metabolism and toxicity of structurally related compounds indicates the significance of understanding the environmental fate and health effects of synthetic chemicals (Cornet & Rogiers, 1997). Such studies could be relevant for assessing the safety and environmental impact of (2-Methoxyphenyl)methylamine hydrochloride.

  • Analytical Chemistry Applications : The use of chemical compounds in analytical methods for detecting or quantifying other substances is another potential area. Techniques for the determination of related compounds in various matrices can offer insights into the development of analytical protocols for new chemicals (Stegemann & Stalder, 1967). This suggests opportunities for employing (2-Methoxyphenyl)methylamine hydrochloride in analytical standards or as a reagent in chemical analyses.

Given the lack of direct references to the specific applications of "(2-Methoxyphenyl)methylamine hydrochloride," these broader insights underscore the importance of further research to explore its unique properties and potential applications in scientific research. Future studies could focus on its synthesis, biological activity, environmental stability, and possible roles in pharmaceuticals or analytical chemistry, building upon the known applications of chemically similar compounds.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3;/h4-7,10,13H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQCXECABNWGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Methoxyphenyl)methyl](2-methylpropyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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